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Compound of Interest

Compound Name:
RuCl2[(R)-dm-segphos(R)][(R)-

daipen]

CAS No.: 944450-43-5

Cat. No.: B1512810 Get Quote

Precision Catalysis for Asymmetric
Hydrogenation[1][2][3][4]
Executive Summary
RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5) represents a pinnacle in "privileged"

chiral catalyst design.[1][2] It combines the sterically demanding DM-SEGPHOS diphosphine

ligand with the DAIPEN diamine ligand coordinated to a Ruthenium(II) center.[1][2]

This complex is engineered specifically for the asymmetric hydrogenation of simple ketones,

aryl-alkyl ketones, and heteroaryl ketones where traditional Ru-BINAP systems fail to achieve

high enantioselectivity due to a lack of secondary coordination sites.[1] By leveraging the

Metal-Ligand Bifunctional (MLB) mechanism, this catalyst operates via an outer-sphere

pathway, enabling high turnover numbers (TON) and enantiomeric excesses (ee) often

exceeding 99%.[1][2]

Part 1: Catalyst Architecture & Mechanistic Insight
1.1 Structural Components
The efficacy of CAS 944450-43-5 is derived from the synergistic interplay between its two chiral

ligands:[1][2][3]
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Component Chemical Identity Function

Metal Center Ruthenium (II)

Acts as the hydride carrier; d6

low-spin octahedral geometry

in active species.[1][2]

Diphosphine (R)-DM-SEGPHOS

Steric Enforcer: The 3,5-di-tert-

butyl-4-methoxyphenyl groups

create a narrow, rigid chiral

pocket.[1][2] The small

dihedral angle of the bi-1,3-

benzodioxole backbone

minimizes conformational

flexibility, superior to BINAP.

Diamine (R)-DAIPEN

Mechanistic Driver: The NH

protons are non-innocent.[1][2]

They form a hydrogen bond

network with the substrate,

facilitating the concerted

transfer of H+ and H-.

1.2 The "NH Effect" and Bifunctional Catalysis
Unlike traditional hydrogenation where the substrate binds directly to the metal (inner-sphere),

this catalyst utilizes an outer-sphere mechanism.[1][2] The ketone substrate does not bind to

the Ruthenium. Instead, the Ruthenium hydride (Ru-H) and the amine proton (N-H) are

transferred simultaneously to the C=O bond.[2]

Key Mechanistic Advantages:

Chemo-selectivity: Reduces ketones in the presence of olefins or halides.[2]

Rate Acceleration: The N-H hydrogen bonding lowers the activation energy for the transition

state.

1.3 Mechanistic Pathway (Diagram)
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Figure 1: The Metal-Ligand Bifunctional catalytic cycle.[1][2] The base activates the pre-

catalyst.[4] The cycle toggles between the 18e- dihydride and the 16e- amido species.[1][2]

Part 2: Substrate Scope & Performance[2][3][4][7]
This catalyst is particularly "privileged" for bulky aryl ketones due to the DM-SEGPHOS ligand.
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Substrate Class Example Typical Conditions Expected ee%

Simple Aryl Ketones Acetophenone 8 atm H2, IPA, 25°C >98%

Bulky Aryl Ketones
o-

Methylacetophenone
10-20 atm H2, IPA

>95% (Superior to

BINAP)

Heteroaryl Ketones 2-Acetylpyridine 8 atm H2, IPA/Base >96%

Cyclic Ketones Tetralone derivatives 10 atm H2, MeOH >97%

Dynamic Kinetic

Resolution

2-Substituted

Cyclohexanones
10 atm H2, IPA, Base

>90% (dr >95:[1][2]

[5]5)

Part 3: Operational Protocol
Safety Warning: RuCl2[(R)-dm-segphos][(R)-daipen] is air-sensitive in solution.[1][2] While the

solid is relatively stable, all catalytic runs must be performed under an inert atmosphere (Argon

or Nitrogen) until the hydrogenation is complete.

3.1 Standard Hydrogenation Workflow
Scale: 1.0 mmol Substrate (Example) S/C Ratio: 1000:1 to 2000:1[1][2]

Preparation of Catalyst Solution:

In a glovebox, weigh 1.0 mg of RuCl2[(R)-dm-segphos][(R)-daipen] (approx 0.8 µmol).[1]

[2]

Dissolve in 1.0 mL of degassed 2-Propanol (IPA).

Substrate Preparation:

Weigh 1.0 mmol of the ketone substrate into a hydrogenation vessel (autoclave glass

liner).

Add 4.0 mL of degassed IPA.

Activation (Crucial Step):
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Add Base: Potassium tert-butoxide (KOtBu) is preferred.[1][2]

Ratio: Base:Catalyst should be at least 20:1 to 50:1 (e.g., add 15-40 µmol of KOtBu).[1][2]

Note: The base neutralizes the HCl and generates the active Ru-H species.

Reaction:

Transfer the catalyst solution to the substrate vessel.

Seal the autoclave. Purge with H2 gas (3 cycles).

Pressurize to 8–10 atm (approx 120-150 psi).

Stir vigorously at 25°C – 30°C for 6–12 hours.

Workup:

Vent H2 gas carefully.

Concentrate solvent under reduced pressure.

Pass through a short silica plug to remove Ruthenium residuals.

3.2 Experimental Logic Flow (Diagram)
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Figure 2: Operational workflow emphasizing the requirement for inert atmosphere handling and

base activation.
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Part 4: Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Conversion Catalyst poisoning (O2/H2O)

Ensure solvents are anhydrous

and degassed.[1][2] Increase

S/C loading slightly.

Low Conversion Insufficient Base

The pre-catalyst (RuCl2) is

inactive without base. Ensure

Base:Ru > 10:1.

Low ee% Racemization of product

Some products are sensitive to

base. Reduce base

concentration or switch to a

weaker base (K2CO3) if

possible.

Slow Reaction Steric bulk of substrate

Increase H2 pressure (up to 50

atm) or temperature (up to

50°C).[2] Note: Higher T can

lower ee.

Solubility Issues Non-polar substrate

Use a co-solvent mixture:

IPA/Toluene or IPA/THF (1:1).

[2]

Solvent Selection:

2-Propanol (IPA): The gold standard.[1][2] It acts as a secondary hydrogen source and

stabilizes the catalytic intermediates.

Methanol: Faster rates for smaller substrates but can lead to lower ee% for bulky ketones.

Toluene: Use only as a co-solvent for solubility; pure toluene often results in poor activity due

to lack of proton shuttling capability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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